2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group and a carboxymethyl-ethyl-amino side chain. Notably, the compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or efficacy compared to analogs . Its molecular formula (C₁₇H₂₄N₂O₄) and weight (~320.4 g/mol) place it within a class of mid-sized molecules with moderate hydrophobicity, suitable for crossing biological membranes .
Properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)12-16-10-6-7-11-20(16)18(23)24-14-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFTFYDUUPVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Ethyl-Amino-Methyl Group
The ethyl-amino-methyl side chain is introduced through a Mannich-type reaction or reductive amination. For example, reacting piperidine-1-carboxylic acid benzyl ester with formaldehyde and ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the secondary amine intermediate. Catalytic amounts of acetic acid (0.1–0.5 equivalents) enhance reaction efficiency by stabilizing the imine intermediate.
Reaction conditions :
Carboxymethyl Group Attachment
The carboxymethyl moiety is added via alkylation using bromoacetic acid or its tert-butyl ester. A two-phase system (water/dichloromethane) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity. After alkylation, acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups if tert-butyl esters are used.
Critical parameters :
-
pH control during hydrolysis (pH 2–3) to prevent decarboxylation.
-
Reaction time: 12–24 hours for complete conversion.
Benzyl Ester Formation and Final Deprotection
The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate in the presence of a base such as triethylamine. This step is typically performed in anhydrous DCM at −10°C to minimize side reactions.
Example protocol :
-
Dissolve the carboxylic acid intermediate (1 equiv) in DCM.
-
Add triethylamine (2.5 equiv) and benzyl chloroformate (1.2 equiv) dropwise.
-
Stir at −10°C for 3 hours, then warm to room temperature.
-
Quench with water, extract with DCM, and dry over sodium sulfate.
Final deprotection of the benzyl ester (if required) is achieved via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.
Comparative Analysis of Synthetic Methods
The table below summarizes key variations in reported synthesis protocols:
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | THF | Acetic Acid | 78 | 95 | |
| Alkylation | DCM/H₂O | TBAB | 72 | 92 | |
| Esterification | DCM | Triethylamine | 85 | 98 |
Challenges and Mitigation Strategies
Side Reactions
Purification Techniques
-
Flash chromatography : Employ hexane/ethyl acetate gradients (3:1 to 1:2) to isolate the target compound.
-
Recrystallization : Use ethanol/water mixtures for high-purity crystalline products.
Scalability and Industrial Relevance
Pilot-scale synthesis (≥1 kg) requires adjustments to ensure safety and cost-effectiveness:
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The carboxymethyl-ethyl-amino group in the target compound may mimic natural substrates of metalloproteases (e.g., ACE2), as seen in analogs like 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine derivatives . Fluorinated analogs (e.g., 4-[(3-Fluoro-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylate) demonstrate improved metabolic stability compared to non-halogenated derivatives, suggesting the target compound could benefit from halogenation .
Stereochemical Considerations: The (R)-stereoisomer of the target compound (CAS 1354009-23-6) may exhibit superior binding to chiral enzyme pockets, as observed in selective MMP-13 inhibitors like 4-{Carboxy-[5-(4-N,N-dimethylaminophenyl)-thiophene-2-sulfonylamino]-methyl}-piperidine-1-carboxylate .
Synthetic Utility :
- The benzyl ester group in the target compound is a common protective strategy for carboxylic acids, as seen in intermediates like 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylate, which are used in prodrug development .
Discontinuation Insights: The discontinuation of the target compound () may correlate with poor solubility or off-target effects compared to analogs like 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylate, which has enhanced hydrophilicity .
Research Implications
- Drug Design: The carboxymethyl-ethyl-amino side chain could be optimized for selective ACE2 inhibition by introducing phosphinoyl groups, as seen in pyrrolidine-based ACE inhibitors .
- Stereoselectivity : Further studies on (R)- vs. (S)-isomers of the target compound are warranted to explore enantiomer-specific efficacy .
- Structural Hybridization : Hybridizing the target compound with indole or fluoropyridine moieties (as in and ) may enhance anticancer or antiviral activity.
Biological Activity
2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring and functional groups such as carboxymethyl and benzyl ester moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are linked to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The presence of both amine and carboxylic acid functionalities suggests that this compound may exhibit diverse biochemical properties, making it a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| Functional Groups | Carboxymethyl, Benzyl Ester, Piperidine Ring |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Antiviral Activity
Research has indicated that compounds with similar structures to this compound may exhibit antiviral properties. For instance, derivatives containing a benzyl group have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities. One study reported that certain analogues displayed significant antiviral activity with an effective concentration (EC50) in the low micromolar range .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. The carboxylic acid moiety may facilitate binding to enzyme active sites, potentially modulating their activity. This is particularly relevant in the context of drug development, where enzyme inhibition can lead to therapeutic effects against diseases such as cancer and viral infections.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition of HIV RT : A study demonstrated that specific structural modifications in related compounds enhanced their inhibitory effects on HIV RT, suggesting that the presence of the benzyl ester could be pivotal for biological activity .
- Toxicological Profiles : Investigations into the toxicodynamics of similar benzyl esters indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others were well-tolerated in vivo, emphasizing the need for careful evaluation in drug development contexts .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that variations in substituents on the piperidine ring significantly influenced biological activity, underscoring the importance of structural optimization in medicinal chemistry.
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may act as an inhibitor by binding to specific enzymes involved in viral replication or other metabolic pathways.
- Modulation of Signaling Pathways : By interacting with cellular receptors or enzymes, it may influence downstream signaling pathways critical for cell survival or proliferation.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-[(carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via coupling reactions involving benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) with activated carboxylic acids or heterocyclic chlorides. For example, coupling with 2-chloro-5-fluoro-pyrimidine in DMF at 100°C for 6 hours, using triethylamine as a base, yields 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (M.S. [M+1]: 345.29) after silica gel chromatography . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Elevated temperatures (≥100°C) improve nucleophilic substitution efficiency.
- Purification : Gradient elution with CH₂Cl₂:IPA:hexane (10:1–20:89–70) resolves steric hindrance byproducts.
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1] = 345.29 for pyrimidine derivatives) .
- Chromatography : Reverse-phase HPLC or silica gel TLC with UV detection identifies impurities from incomplete coupling or hydrolysis.
- NMR : ¹H/¹³C NMR resolves piperidine ring conformations and benzyl ester substitution patterns. For advanced validation, 2D NMR (e.g., COSY, HSQC) distinguishes carboxymethyl-ethyl-amino sidechain stereochemistry .
Advanced Research Questions
Q. Q3. How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for coupling reactions. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent, catalyst) . Key steps:
Mechanistic Insights : Simulate nucleophilic attack on heterocyclic chlorides to identify rate-limiting steps.
Parameter Screening : Use machine learning to correlate reaction variables (e.g., temperature, base strength) with yield .
Q. Q4. How should researchers address contradictions in reported yields or byproduct profiles for similar piperidine-carboxylate esters?
Methodological Answer:
- Reproducibility Checks : Replicate protocols with rigorous control of moisture (e.g., anhydrous DMF) and stoichiometry.
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., tert-butoxycarbonyl hydrolysis in acidic conditions ).
- Data Cross-Validation : Compare NMR shifts and MS profiles across studies (e.g., vs. 19) to resolve structural ambiguities .
Q. Q5. What safety protocols are essential for handling benzyl ester derivatives during synthesis?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for volatile reagents (e.g., triethylamine) and avoid skin contact with DMF (teratogenic risk).
- Waste Management : Segregate halogenated byproducts (e.g., from fluoropyrimidines) for licensed disposal .
- Documentation : Maintain SDS records for tert-butyl ester intermediates (e.g., 4-benzyl-1-Boc-piperidine-4-carboxylic acid, Kishida Chemical SDS PK03243E-1) .
Q. Q6. What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
- Condition Optimization : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.
- Lyophilization : Freeze-dry hydrochloride salts (if applicable) to reduce hygroscopicity.
- Stability Monitoring : Periodic HPLC analysis tracks degradation (e.g., benzyl ester → carboxylic acid) .
Q. Q7. How can researchers design experiments to explore the biological activity of this compound’s derivatives?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified heterocycles (e.g., pteridin-4-yl vs. pyrimidin-2-yl) and assay against target enzymes (e.g., kinases) .
- In Vitro Models : Use cell-free systems (e.g., recombinant protein assays) to minimize interference from esterase activity in live cells .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
